C.I. Acid yellow 49

Description

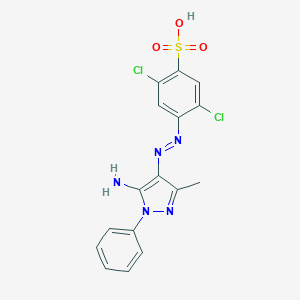

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O3S/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26/h2-8H,19H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVBDWZOQBMLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065289 | |

| Record name | C.I. Acid Yellow 49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12239-15-5 | |

| Record name | 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12239-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acid Yellow 49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012239155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 49 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Acid Yellow 49 chemical and physical properties

An In-depth Technical Guide to C.I. Acid Yellow 49: Chemical and Physical Properties for the Modern Researcher

Introduction

C.I. Acid Yellow 49 is a synthetic monoazo dye characterized by its vibrant yellow hue.[1] It belongs to the acid dye class, which are typically water-soluble anionic dyes.[1] This dye is utilized in various industrial applications, including the dyeing of textiles such as wool, silk, and polyamide fibers, as well as in the coloring of leather and paper.[2][3][4] For researchers, scientists, and drug development professionals, C.I. Acid Yellow 49 serves as a valuable tool in studying a range of biochemical and physiological phenomena. It has been employed in research to investigate the impacts of oxidative stress, the effects of various drugs, and the influence of environmental pollutants on cellular systems.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of C.I. Acid Yellow 49 are summarized below. These properties are crucial for its application in both industrial and research settings.

General and Chemical Properties

| Property | Value |

| C.I. Name | Acid Yellow 49 |

| C.I. Number | 18640 |

| CAS Number | 12239-15-5 |

| Molecular Formula | C₁₆H₁₃Cl₂N₅O₃S (Acid form), C₁₆H₁₂Cl₂N₅NaO₃S (Sodium salt) |

| Molecular Weight | 426.28 g/mol (Acid form), 448.26 g/mol (Sodium salt) |

| IUPAC Name | 4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid |

| Synonyms | Acid Yellow GR, Weak acid Yellow GR, Weak acid Yellow NFC, Weak acid Yellow E-4G |

| Chemical Class | Monoazo dye |

Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Yellow Powder |

| Solubility | Soluble in water |

| Maximum Absorption Wavelength (λmax) | 400 nm |

| Density (Predicted) | 1.6 g/mL |

| Boiling Point (Predicted) | 613.74 °C |

| pKa (Predicted) | -2.18 ± 0.50 |

| Water Solubility (Predicted) | 273.4 μg/L at 25°C |

Experimental Protocols

Detailed methodologies for key experiments involving C.I. Acid Yellow 49 are provided below. These protocols are foundational for the synthesis, analysis, and degradation studies of this dye.

Synthesis of C.I. Acid Yellow 49

The synthesis of C.I. Acid Yellow 49 is achieved through a diazotization and coupling reaction.[2][5]

Materials:

-

4-Amino-2,5-dichlorobenzenesulfonic acid

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

3-Methyl-1-phenyl-1H-pyrazol-5-amine

-

Sodium carbonate

-

Ice

Procedure:

-

Diazotization: Dissolve 4-Amino-2,5-dichlorobenzenesulfonic acid in a dilute hydrochloric acid solution. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

-

Coupling: In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5-amine in a dilute sodium carbonate solution to form the coupling component.

-

Reaction: Slowly add the cold diazonium salt solution to the coupling component solution. Maintain the temperature at 5-10°C and a slightly alkaline pH to facilitate the coupling reaction.

-

Isolation: After the reaction is complete, the precipitated C.I. Acid Yellow 49 is isolated by filtration, washed with water, and dried.

Electrochemical Degradation of C.I. Acid Yellow 49

This protocol is based on the electrochemical degradation of C.I. Acid Yellow 49 in a flow reactor using a Boron-Doped Diamond (BDD) anode.

Materials and Equipment:

-

C.I. Acid Yellow 49

-

Sodium sulfate (B86663) (as supporting electrolyte)

-

Flow electrochemical reactor with a BDD anode

-

DC power supply

-

Spectrophotometer

-

Total Organic Carbon (TOC) analyzer

-

Chemical Oxygen Demand (COD) analysis kit

Procedure:

-

Solution Preparation: Prepare an aqueous solution of C.I. Acid Yellow 49 at the desired concentration (e.g., 100 mg/L) containing a supporting electrolyte such as 0.1 M sodium sulfate.

-

Electrochemical System Setup: Set up the flow electrochemical reactor with the BDD anode. Circulate the dye solution through the reactor at a constant flow rate.

-

Electrolysis: Apply a constant current density (e.g., 30 mA/cm²) to the anode using the DC power supply to initiate the electrochemical oxidation process.

-

Sample Collection: Collect aliquots of the solution at regular time intervals (e.g., every 15 minutes) for analysis.

-

Analysis:

-

Decolorization: Measure the absorbance of the collected samples at the maximum absorption wavelength of C.I. Acid Yellow 49 (400 nm) using a spectrophotometer to determine the extent of color removal.

-

Mineralization: Determine the Total Organic Carbon (TOC) of the samples to assess the conversion of the organic dye into CO₂.

-

Oxidation: Measure the Chemical Oxygen Demand (COD) to evaluate the reduction in the overall organic load.

-

Adsorption of C.I. Acid Yellow 49 onto Organobentonite

This protocol describes the removal of C.I. Acid Yellow 49 from an aqueous solution using an organobentonite adsorbent.

Materials and Equipment:

-

C.I. Acid Yellow 49

-

Bentonite (B74815) clay

-

Cationic surfactant (e.g., cetyltrimethylammonium bromide, CTAB)

-

Shaker water bath

-

Centrifuge

-

pH meter

-

Spectrophotometer

Procedure:

-

Preparation of Organobentonite:

-

Suspend bentonite clay in distilled water.

-

Add a solution of the cationic surfactant (CTAB) to the bentonite suspension.

-

Stir the mixture for 24 hours to allow for cation exchange.

-

Separate the resulting organobentonite by centrifugation, wash it with distilled water until free of bromide ions, and then dry and grind it.

-

-

Adsorption Studies:

-

Prepare a stock solution of C.I. Acid Yellow 49.

-

In a series of flasks, add a known amount of the organobentonite adsorbent to solutions of the dye at varying initial concentrations.

-

Adjust the pH of the solutions to the desired value.

-

Place the flasks in a shaker water bath at a constant temperature for a specified contact time to reach equilibrium.

-

-

Analysis:

-

After adsorption, separate the adsorbent from the solution by centrifugation.

-

Measure the final concentration of C.I. Acid Yellow 49 in the supernatant using a spectrophotometer at 400 nm.

-

Calculate the amount of dye adsorbed per unit mass of the adsorbent.

-

Visualizations

Synthesis of C.I. Acid Yellow 49

Caption: Synthetic pathway of C.I. Acid Yellow 49.

Experimental Workflow for Electrochemical Degradation

Caption: Workflow for electrochemical degradation of C.I. Acid Yellow 49.

Logical Relationship for Adsorption Study

Caption: Logical flow of an adsorption study of C.I. Acid Yellow 49.

References

A Comprehensive Technical Guide to C.I. Acid Yellow 49 (CAS No. 12239-15-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Yellow 49, identified by CAS number 12239-15-5, is a monoazo acid dye appreciated for its brilliant yellow hue.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, manufacturing process, applications, and safety considerations. The information is curated for professionals in research and development, offering a consolidated resource for technical data, including experimental workflows and logical diagrams to illustrate key processes and characteristics. While primarily used in the textile and materials industry, this guide also touches upon its use in scientific research, such as in the study of biochemical and physiological effects.[3]

Chemical and Physical Properties

C.I. Acid Yellow 49 is a yellow powder that is soluble in water.[4][5][6] Its chemical structure is characterized by a single azo bond, classifying it as a monoazo dye. The key quantitative and qualitative properties are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| C.I. Name | Acid Yellow 49 | |

| C.I. Number | 18640 | [1][2][4] |

| CAS Number | 12239-15-5 | [1][2][4] |

| Chemical Class | Monoazo | |

| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [1][2][7] |

| Molecular Weight | 448.26 g/mol | [1][2][7] |

| IUPAC Name | 4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | [3][8] |

| Canonical SMILES | CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3 | [3] |

| Appearance | Yellow Powder | [4][5][7] |

| Hue/Shade | Brilliant Yellow | [1][2][4] |

Table 2: Physical and Solubility Properties

| Property | Value | Reference |

| Solubility | Soluble in water.[4][5] Slightly soluble in ethanol.[6] | [4][5][6] |

| Moisture Content | ≤ 5% | [7] |

| Insoluble Matter | ≤ 1% | [7] |

| Fineness (80 Mesh Sieve Residue) | ≤ 5% | [7] |

Table 3: Fastness Properties on Wool

| Property | Grade | Reference |

| Light Fastness | 5-6 | [1][2][4] |

| Soaping (Fading) | 2-3 | [1][2] |

| Soaping (Stain) | 3 | [1][2] |

| Perspiration Fastness (Fading) | 3 | [1][2] |

| Perspiration Fastness (Stain) | 3 | [1][2] |

| Oxygen Bleaching | 3 | [1][2] |

Synthesis and Manufacturing

The manufacturing process for C.I. Acid Yellow 49 involves a two-step chemical synthesis: diazotization followed by an azo coupling reaction.

Experimental Protocol: Synthesis of C.I. Acid Yellow 49

Principle: The synthesis is based on the diazotization of 4-Amino-2,5-dichlorobenzenesulfonic acid, which forms a diazonium salt. This intermediate is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5-amine to yield the final C.I. Acid Yellow 49 dye.

Step 1: Diazotization of 4-Amino-2,5-dichlorobenzenesulfonic acid

-

Dissolve 4-Amino-2,5-dichlorobenzenesulfonic acid in a cooled, acidic aqueous solution (e.g., hydrochloric acid).

-

Slowly add a solution of sodium nitrite (B80452) while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt.

-

Stir the mixture until the diazotization is complete, which can be checked by starch-iodide paper.

Step 2: Azo Coupling

-

Prepare a solution of 3-Methyl-1-phenyl-1H-pyrazol-5-amine in a suitable solvent.

-

Slowly add the previously prepared diazonium salt solution to the coupling component solution.

-

Control the pH of the reaction mixture to facilitate the coupling reaction.

-

Allow the reaction to proceed until the formation of the dye is complete, indicated by a color change.

-

Isolate the resulting C.I. Acid Yellow 49 dye by filtration, followed by washing and drying.

Caption: Synthesis workflow for C.I. Acid Yellow 49.

Analytical Methods

The analysis of C.I. Acid Yellow 49 typically involves spectroscopic and chromatographic techniques to determine its identity, purity, and concentration.

Experimental Protocol: UV-Visible Spectrophotometry

Principle: UV-Visible spectrophotometry is used to determine the wavelength of maximum absorbance (λmax) and to quantify the dye in solution using the Beer-Lambert law. The azo group is the primary chromophore responsible for its color.

-

Preparation of Standard Solutions: Prepare a stock solution of C.I. Acid Yellow 49 of a known concentration in a suitable solvent (e.g., deionized water). From the stock solution, prepare a series of dilutions to create a calibration curve.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from the UV to the visible region (e.g., 200-800 nm).

-

Blank Measurement: Use the solvent as a blank to zero the absorbance of the instrument.

-

Sample Measurement: Measure the absorbance of each standard solution, starting from the most dilute.

-

Data Analysis: Identify the λmax from the absorbance spectrum. For C.I. Acid Yellow 49, a characteristic absorption peak is observed around 400 nm.[3] Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity and to quantify unknown samples.

References

- 1. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]

- 2. ACID YELLOW 49|CAS NO.12239-15-5 [chinainterdyes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. Acid Yellow 49, Acid Yellow GR [xcwydyes.com]

- 6. China Acid Yellow 49 100% with Yellow powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. Acid Yellow 49 | CAS 12239-15-5 | LGC Standards [lgcstandards.com]

Spectroscopic properties of C.I. Acid Yellow 49 (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the monoazo dye, C.I. Acid Yellow 49 (C.I. 18640). The document focuses on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, presenting available quantitative data, detailed experimental protocols for its analysis, and a visualization of a relevant chemical process.

Core Spectroscopic Properties

C.I. Acid Yellow 49 is a water-soluble anionic dye with the chemical formula C₁₆H₁₂Cl₂N₅NaO₃S and a molecular weight of 448.26 g/mol . Its spectroscopic behavior is central to its applications and environmental fate.

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of C.I. Acid Yellow 49 is characterized by a distinct peak in the visible region, attributed to the π→π* electronic transition within its azo chromophore. There is some discrepancy in the reported maximal absorption wavelength (λmax) in aqueous solutions. One study focusing on the electrochemical degradation of the dye identifies the λmax of the azo chromophore at 400 nm .[1] However, another source reports a λmax of 493.5 nm in water, though this may be a case of mistaken identity with C.I. Acid Yellow 73.[2] For the purpose of this guide, the 400 nm value will be considered, as it is presented in a study specifically investigating C.I. Acid Yellow 49. Further experimental verification is recommended to resolve this ambiguity.

Fluorescence Properties

Quantitative Spectroscopic Data

The following table summarizes the available quantitative spectroscopic data for C.I. Acid Yellow 49. It is important to note the limited availability of comprehensive photophysical parameters.

| Spectroscopic Parameter | Value | Solvent/Conditions | Reference |

| UV-Vis Absorption | |||

| Maximum Absorption Wavelength (λmax) | 400 nm | Aqueous solution | [1] |

| Alternative Reported λmax | 493.5 nm | Water | [2] |

| Fluorescence | |||

| Emission Characteristics | Strong yellow-green fluorescence | Aqueous solution | [2] |

Experimental Protocols

To facilitate further research and verification of the spectroscopic properties of C.I. Acid Yellow 49, the following are detailed, generalized experimental protocols for UV-Vis absorption and fluorescence spectroscopy.

Protocol 1: Determination of UV-Vis Absorption Spectrum

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity of C.I. Acid Yellow 49.

Materials:

-

C.I. Acid Yellow 49

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of C.I. Acid Yellow 49 and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 50 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will serve as the blank to correct for solvent absorption.

-

Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the working solution, then fill the cuvette and place it in the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).

Protocol 2: Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission maximum of C.I. Acid Yellow 49.

Materials:

-

Dilute solution of C.I. Acid Yellow 49 (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)

-

Solvent used for sample preparation

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of C.I. Acid Yellow 49 in the desired solvent.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum (e.g., 400 nm).

-

Blank Measurement: Fill a cuvette with the solvent and place it in the spectrofluorometer. Record a scan to identify any background fluorescence or Raman scattering from the solvent.

-

Sample Measurement: Place the cuvette containing the C.I. Acid Yellow 49 solution in the spectrofluorometer.

-

Data Acquisition: Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., 420-700 nm).

-

Data Analysis: Identify the wavelength at which the fluorescence intensity is highest; this is the fluorescence emission maximum.

Visualization of a Relevant Process: Electrochemical Degradation

The environmental fate of azo dyes like C.I. Acid Yellow 49 is a significant area of research. One important process is its degradation. The following diagram illustrates a generalized workflow for the electrochemical degradation of an azo dye.

Caption: Generalized workflow for the electrochemical degradation of azo dyes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photophysical Characteristics of Acid Yellow 49 Dye

Introduction

Acid Yellow 49, also known by its Colour Index name C.I. 18640, is a synthetic monoazo dye belonging to the pyrazolone (B3327878) class. It finds extensive application in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in leather coloring.[1] Its utility stems from its vibrant yellow hue and good leveling properties.[2] Beyond its industrial use, Acid Yellow 49 has been employed in scientific research to investigate various biochemical and physiological phenomena, including the effects of oxidative stress and environmental contaminants on cellular systems.[3] This guide provides a comprehensive overview of the known photophysical characteristics of Acid Yellow 49, details the experimental protocols for their determination, and discusses the general properties of the broader class of pyrazolone azo dyes to provide a richer context.

Core Photophysical and Chemical Properties

Acid Yellow 49 is a water-soluble anionic dye.[2][4] Its chemical structure is characterized by an azo linkage (-N=N-) connecting a substituted benzene (B151609) sulfonic acid and a pyrazolone ring.[1] This extended π-conjugated system is responsible for its absorption of visible light and its characteristic yellow color.

Chemical and Physical Data

A summary of the key chemical and physical properties of Acid Yellow 49 is presented in Table 1.

| Property | Value | Reference(s) |

| CI Name | Acid Yellow 49, C.I. 18640 | [1] |

| CAS Number | 12239-15-5 | [1][5] |

| Chemical Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [1][5] |

| Molecular Weight | 448.26 g/mol | [1][5] |

| Appearance | Yellow Powder | [2][5] |

| Solubility | Readily soluble in water, slightly soluble in ethanol. | [2][4] |

| IUPAC Name | 4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | [3] |

Spectral Properties

The interaction of Acid Yellow 49 with light is fundamental to its color and potential as a fluorescent marker. The primary spectral characteristics are detailed in Table 2.

| Spectral Parameter | Value | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 400 nm (attributed to the azo chromophore) 493.5 nm (in water) | [3] [4] |

| Molar Extinction Coefficient (ε) | Data not available | |

| Maximum Emission Wavelength (λem) | Data not available (described as strong yellow-green fluorescence in aqueous solution) | [4] |

| Stokes Shift | Data not available | |

| Fluorescence Quantum Yield (ΦF) | Data not available | |

| Fluorescence Lifetime (τF) | Data not available |

The discrepancy in the reported maximum absorption wavelength may be due to solvent effects or the existence of different tautomeric forms (azo-hydrazo) of the dye in solution, a common feature of pyrazolone azo dyes. The azo form typically absorbs at a shorter wavelength compared to the hydrazone form.

Experimental Protocols for Photophysical Characterization

To obtain the missing quantitative photophysical data for Acid Yellow 49, standard spectroscopic techniques can be employed. The following sections detail the methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Acid Yellow 49 of a precise concentration (e.g., 1 mM) in a suitable solvent (e.g., ultrapure water or phosphate-buffered saline).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectrophotometric Measurement: For each concentration, measure the absorbance at the λmax using a UV-Vis spectrophotometer with a 1 cm path length cuvette.

-

Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

A graphical representation of this workflow is provided below.

Caption: Workflow for Molar Extinction Coefficient Determination.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method is most commonly used for its determination.

Methodology:

-

Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with Acid Yellow 49 (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.95).

-

Preparation of Solutions: Prepare a series of dilute solutions of both the standard and Acid Yellow 49 in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement of Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measurement of Fluorescence Spectra: Record the fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.

-

The logical flow for this experimental procedure is illustrated below.

Caption: Comparative Method for Quantum Yield Determination.

Determination of Fluorescence Lifetime

Fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Methodology:

-

Instrument Setup: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of Acid Yellow 49 to minimize re-absorption and aggregation.

-

Data Acquisition:

-

The sample is excited with a high repetition rate, short pulse of light.

-

The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

-

A histogram of the arrival times of many photons is built up over millions of excitation cycles.

-

-

Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

The workflow for a TCSPC experiment is outlined in the diagram below.

Caption: TCSPC Experimental Workflow.

Conclusion

References

- 1. Photophysical Properties of New Pyrazolone Based Azo- Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of C.I. Acid Yellow 49

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Yellow 49, a monoazo dye, finds applications in various industrial processes, including the dyeing of textiles and leather, as well as in the preparation of colored functional materials.[1][2][3][4] Its synthesis is a classic example of azo coupling, a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis and purification methods for C.I. Acid Yellow 49, including detailed experimental protocols, quantitative data, and visual representations of the key processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry and materials science.

Synthesis of C.I. Acid Yellow 49

The synthesis of C.I. Acid Yellow 49 is a two-step process that involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.[1]

Step 1: Diazotization of 4-Amino-2,5-dichlorobenzenesulfonic acid

The first step is the conversion of the primary aromatic amine, 4-Amino-2,5-dichlorobenzenesulfonic acid, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is carried out at a low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[5][6][7][8]

Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5-amine

The resulting diazonium salt is then immediately reacted with the coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5-amine.[1] This electrophilic aromatic substitution reaction results in the formation of the azo dye, C.I. Acid Yellow 49. The pH of the reaction medium is a critical parameter in the coupling reaction, and it is typically maintained in a weakly acidic to neutral range to facilitate the reaction.[8]

Experimental Protocol: Synthesis of C.I. Acid Yellow 49

This protocol outlines a laboratory-scale synthesis of C.I. Acid Yellow 49.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Amino-2,5-dichlorobenzenesulfonic acid | 242.09 | 24.2 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |

| Hydrochloric Acid (HCl), concentrated (37%) | 36.46 | 25 mL | ~0.3 |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 175.21 | 17.5 g | 0.1 |

| Sodium Acetate (B1210297) (CH₃COONa) | 82.03 | As needed | - |

| Ice | - | As needed | - |

| Distilled Water | - | As needed | - |

Procedure:

Part A: Diazotization

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 24.2 g (0.1 mol) of 4-Amino-2,5-dichlorobenzenesulfonic acid in 200 mL of water.

-

Cool the suspension to 0-5 °C using an ice-water bath with constant stirring.

-

Slowly add 25 mL of concentrated hydrochloric acid to the suspension.

-

In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 50 mL of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring for another 30 minutes at 0-5 °C.

-

Verify the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black). The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

-

In a separate 1 L beaker, dissolve 17.5 g (0.1 mol) of 3-Methyl-1-phenyl-1H-pyrazol-5-amine in 300 mL of water, with the addition of a small amount of hydrochloric acid to aid dissolution if necessary.

-

Cool this solution to 0-5 °C in an ice-water bath.

-

Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution.

-

A yellow precipitate of C.I. Acid Yellow 49 will form.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the completion of the coupling reaction.

-

Collect the precipitated dye by vacuum filtration, wash the filter cake with cold water, and dry it in an oven at 60-70 °C.

Synthesis Workflow Diagram

Caption: Synthesis workflow for C.I. Acid Yellow 49.

Purification of C.I. Acid Yellow 49

The crude C.I. Acid Yellow 49 obtained from the synthesis may contain unreacted starting materials, by-products, and inorganic salts. Therefore, purification is a necessary step to obtain a product of high purity. Common purification methods for azo dyes include salting out, recrystallization, and chromatography.

Salting Out

Salting out is a technique used to decrease the solubility of a substance in a solution by the addition of a salt.[9][10] This method can be employed to precipitate the dye from the reaction mixture, leaving more soluble impurities in the solution.

Experimental Protocol: Salting Out

-

After the coupling reaction is complete, heat the reaction mixture to 60-70 °C to dissolve any finely divided precipitate.

-

Slowly add a saturated solution of sodium chloride (brine) to the hot dye solution with stirring.

-

Continue adding the brine until the dye precipitates out of the solution.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the precipitated dye by vacuum filtration, wash with a small amount of cold brine, and then with a minimal amount of cold distilled water to remove excess salt.

-

Dry the purified dye in an oven at 60-70 °C.

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[11][12][13][14] The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization

-

Select a suitable solvent or solvent pair for recrystallization. A good solvent should dissolve the dye well at high temperatures but poorly at low temperatures. Potential solvents for Acid Yellow 49 could include water, ethanol, or a mixture thereof.

-

Dissolve the crude dye in a minimum amount of the boiling solvent to form a saturated solution.

-

If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce maximum crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals to obtain the purified C.I. Acid Yellow 49.

Chromatographic Methods

For achieving very high purity, chromatographic techniques can be employed.

-

Column Chromatography: This technique can be used for the separation of the dye from its impurities on a larger scale. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a suitable solvent or solvent mixture) is crucial for effective separation.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative-scale purification of the dye, offering high resolution and purity.

-

Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that can be effective for the purification of water-soluble dyes.[1][15]

Purification Workflow Diagram

Caption: Purification methods for C.I. Acid Yellow 49.

Characterization and Quality Control

The purity and identity of the synthesized C.I. Acid Yellow 49 can be confirmed using various analytical techniques:

| Analytical Technique | Purpose |

| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and quantify the dye concentration. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the dye molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure of the dye. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the dye. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the dye and identify any impurities. |

| Elemental Analysis | To determine the elemental composition of the dye. |

Conclusion

The synthesis of C.I. Acid Yellow 49 via diazotization and azo coupling is a well-established and robust method. The purity of the final product is highly dependent on the careful control of reaction conditions and the implementation of effective purification techniques. This guide provides a detailed framework for the synthesis and purification of C.I. Acid Yellow 49, which can be adapted and optimized for specific research and development needs. The provided protocols and workflows serve as a practical resource for chemists and material scientists working with this important class of azo dyes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Salting out - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of C.I. Acid Yellow 49

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Acid Yellow 49

C.I. Acid Yellow 49 is an acid dye, a class of dyes typically applied to protein fibers such as wool, silk, and nylon. These dyes are generally sodium salts of sulfonic acids and are anionic in nature. Their solubility in aqueous media is a critical parameter for their application in dyeing processes, as well as for any potential biomedical applications being explored by researchers. Understanding the solubility in both water and organic solvents is fundamental for formulation, delivery, and toxicological studies.

Solubility Profile of C.I. Acid Yellow 49

Based on available technical data sheets and chemical supplier information, the solubility of C.I. Acid Yellow 49 is described qualitatively. Quantitative values are not consistently reported, indicating that solubility may vary with the specific formulation and purity of the dye.

Table 1: Qualitative Solubility of C.I. Acid Yellow 49

| Solvent | Reported Solubility |

| Water (cold) | Easily Soluble |

| Water (hot) | Easily Soluble |

| Alcohol (general) | Very Soluble |

| Ethanol | Slightly Soluble |

This data is compiled from various chemical and dye supplier technical documents.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for determining the solubility of C.I. Acid Yellow 49 in a given solvent. This method is based on the widely used shake-flask method, followed by spectrophotometric quantification.

Objective: To determine the equilibrium solubility of C.I. Acid Yellow 49 in a specific solvent at a controlled temperature.

Materials:

-

C.I. Acid Yellow 49 powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of C.I. Acid Yellow 49 powder to a screw-capped vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it in an orbital shaker with the temperature set to the desired value (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of dye has dissolved.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker. Let it stand for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 5000 rpm) for 15-20 minutes.

-

Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining suspended particles. This filtered solution is the saturated stock.

-

-

Spectrophotometric Analysis:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of C.I. Acid Yellow 49 of a known concentration in the same solvent.

-

From this stock solution, prepare a series of standard solutions of known concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for C.I. Acid Yellow 49 using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Quantification of the Saturated Solution:

-

Dilute the filtered saturated stock solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of this diluted solution at λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of C.I. Acid Yellow 49 in the solvent at the specified temperature.

-

-

-

Data Reporting:

-

The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye such as C.I. Acid Yellow 49.

Caption: A generalized workflow for determining dye solubility.

This guide provides a foundational understanding of the solubility of C.I. Acid Yellow 49 and a practical framework for its quantitative measurement. For specific research or development applications, it is recommended to perform these solubility tests under the precise conditions relevant to the intended use.

An In-depth Technical Guide to the Thermal and Photostability of Acid Yellow 49

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 49 (C.I. 18640) is a synthetic monoazo dye characterized by a pyrazolone (B3327878) structure. Its molecular formula is C16H12Cl2N5NaO3S, and its CAS number is 12239-15-5. Primarily utilized in the textile industry, it imparts a brilliant yellow hue to substrates like wool, silk, and polyamide fibers. Beyond textiles, its applications extend to the coloring of paper and leather. The stability of Acid Yellow 49 under various environmental stressors, particularly heat and light, is a critical determinant of its performance, longevity, and potential environmental impact. This technical guide provides a comprehensive overview of the thermal and photostability of Acid Yellow 49, detailing experimental protocols for its assessment and discussing its degradation pathways.

Physicochemical Properties of Acid Yellow 49

A summary of the key physicochemical properties of Acid Yellow 49 is presented in Table 1. This data is essential for understanding the dye's behavior in various matrices and for designing stability studies.

| Property | Value |

| C.I. Name | Acid Yellow 49 |

| CAS Number | 12239-15-5 |

| Molecular Formula | C16H12Cl2N5NaO3S |

| Molecular Weight | 448.26 g/mol |

| Appearance | Yellow Powder |

| Solubility | Soluble in water |

Thermal Stability

The thermal stability of a dye is its ability to resist chemical decomposition at elevated temperatures. This is a crucial parameter for applications involving high-temperature processing, such as dyeing.

Improving the thermal stability of Acid Yellow 49 has been a subject of research. One effective method involves the intercalation of the dye into layered double hydroxides (LDHs). This process has been shown to enhance the thermal and light resistance of the dye, making it suitable for applications requiring greater durability.

Photostability

Photostability refers to a dye's resistance to fading or changing color upon exposure to light. This is a critical factor for the end-use of colored materials, as prolonged exposure to sunlight or artificial light can lead to undesirable changes in appearance. The photostability of textiles dyed with Acid Yellow 49 is often assessed using standardized methods.

Quantitative Photostability Data

The lightfastness of Acid Yellow 49 on wool is rated as 5-6 on the blue wool scale (which ranges from 1 to 8, with 8 being the highest fastness). This indicates good to very good resistance to fading upon light exposure.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of the thermal and photostability of Acid Yellow 49.

Thermal Stability Assessment

A common method for evaluating thermal stability is thermogravimetric analysis (TGA).

Objective: To determine the temperature at which Acid Yellow 49 begins to decompose and to characterize its thermal degradation profile.

Methodology:

-

A small, precisely weighed sample of Acid Yellow 49 powder is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum weight loss.

For isothermal stability testing, a solution of the dye can be heated at a specific temperature for various time intervals, and the degradation can be monitored by UV-Vis spectrophotometry.[1]

Photostability Assessment (based on ISO 105-B02)

The color fastness to light of textiles is internationally standardized by ISO 105-B02.[2][3][4][5][6] This method uses a xenon arc lamp to simulate natural daylight.[2][3][4][5][6]

Objective: To determine the resistance of a textile dyed with Acid Yellow 49 to the fading action of light.

Methodology:

-

A specimen of the textile dyed with Acid Yellow 49 is prepared.

-

The specimen is mounted in a sample holder alongside a set of blue wool references (standards with known lightfastness).[2][4][5]

-

The samples are exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[2][3][5]

-

The exposure is continued until a specified change in color is observed in the test specimen or the blue wool references.

-

The change in color is assessed visually by comparing the fading of the specimen to the fading of the blue wool references, or instrumentally using a spectrophotometer.[2][5][6] The result is reported as a lightfastness rating on the blue wool scale.[4]

A generalized workflow for laboratory-scale photostability testing of a dye solution is depicted below.

Caption: Experimental workflow for photostability testing of a dye solution.

Degradation Pathways

The degradation of azo dyes can proceed through various mechanisms depending on the conditions. The electrochemical degradation of Acid Yellow 49 has been studied, providing insights into its potential breakdown products.

Under electrochemical oxidation using a boron-doped diamond (BDD) anode, Acid Yellow 49 undergoes mineralization.[7] While the initial intermediates of this specific process were not detailed, the terminal oxidation products were identified as simple organic acids, including acetic, formic, oxamic, propionic, and succinic acids. This suggests the complete breakdown of the complex aromatic structure of the dye.

The photodegradation of pyrazolone azo dyes, like Acid Yellow 49, is believed to be initiated by the excitation of the dye molecule upon absorption of light. This can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, particularly if the dye exists in its hydrazone tautomeric form.[8] These highly reactive species can then attack the dye molecule, leading to the cleavage of the azo bond (-N=N-) and the breakdown of the aromatic rings.

A proposed photodegradation pathway for Acid Yellow 49 is illustrated below, leading to the formation of smaller, less colored molecules.

Caption: Proposed photodegradation pathway of Acid Yellow 49.

The identification of degradation products is typically carried out using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9][10][11][12] This allows for the separation and identification of the various intermediates formed during the degradation process.

Conclusion

Acid Yellow 49 exhibits good to very good photostability, making it suitable for a range of textile applications. Its thermal stability is adequate for standard dyeing processes, and can be further enhanced through techniques like intercalation into layered double hydroxides. The degradation of Acid Yellow 49, particularly through advanced oxidation processes, leads to the breakdown of the chromophore and eventual mineralization. Understanding the stability and degradation pathways of Acid Yellow 49 is crucial for optimizing its application, ensuring product quality, and mitigating its environmental impact. Further research focusing on detailed kinetic studies of its thermal and photodegradation under various conditions would provide a more complete picture of its stability profile.

References

- 1. researchgate.net [researchgate.net]

- 2. ISO 105-B02 | Q-Lab [q-lab.com]

- 3. testinglab.com [testinglab.com]

- 4. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. fyitester.com [fyitester.com]

- 7. electrochemsci.org [electrochemsci.org]

- 8. jocpr.com [jocpr.com]

- 9. an.shimadzu.com [an.shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process [jwent.net]

The Elusive Fluorescence of C.I. Acid Yellow 49: A Technical Review

Introduction

C.I. Acid Yellow 49, a monoazo dye of the pyrazolone (B3327878) class, is a compound primarily recognized for its application in the textile and leather industries as a colorant. While its chromophoric properties are well-established for dyeing protein and polyamide fibers, its characteristics as a fluorescent dye are not extensively documented in publicly available scientific literature. This technical guide aims to explore the theoretical underpinnings of its potential fluorescence, address the current knowledge gaps, and provide a framework for future experimental investigation.

Core Chemical and Spectroscopic Properties

A comprehensive understanding of a dye's fluorescent potential begins with its fundamental chemical and physical characteristics.

| Property | Value | Reference |

| C.I. Name | Acid Yellow 49 | |

| C.I. Number | 18640 | |

| CAS Number | 12239-15-5 | |

| Chemical Class | Monoazo Pyrazolone | |

| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | |

| Molecular Weight | 448.26 g/mol |

Mechanism of Action as a Fluorescent Dye: A Theoretical Perspective

The fluorescence of organic molecules is intrinsically linked to their electronic structure, specifically the presence of delocalized π-electron systems. The process involves the absorption of a photon, exciting an electron to a higher energy state, followed by the emission of a photon as the electron returns to its ground state.

The Role of the Pyrazolone-Azo Moiety

The core structure of C.I. Acid Yellow 49, a substituted phenyl ring linked via an azo group (-N=N-) to a pyrazolone ring, forms an extended π-conjugated system. This extended conjugation is a prerequisite for absorption in the visible region of the electromagnetic spectrum and is the basis for its color. Theoretically, such a system can also support fluorescence.

The fluorescence of pyrazolone azo dyes is known to be influenced by several factors:

-

Azo-Hydrazone Tautomerism: Pyrazolone azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is sensitive to the solvent environment and can significantly impact the electronic transitions and, consequently, the fluorescence properties.[1]

-

Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. This phenomenon, known as solvatochromism, is common in dyes with charge-transfer character.

-

Intramolecular and Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions can affect the rigidity of the dye molecule. Increased rigidity often leads to a higher fluorescence quantum yield by reducing non-radiative decay pathways.

Hypothetical Signaling Pathway for Fluorescence

A generalized mechanism for the fluorescence of a pyrazolone azo dye like C.I. Acid Yellow 49 can be depicted as follows:

References

Literature review on the scientific uses of Acid Yellow 49

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 49, a monoazo dye, is traditionally utilized in the textile, leather, and paper industries for its vibrant yellow hue.[1][2][3][4][5] Beyond its industrial applications, Acid Yellow 49 has garnered attention within the scientific community for its potential use in a variety of research contexts. This technical guide provides a comprehensive literature review of the scientific applications of Acid Yellow 49, focusing on its photophysical properties, and its use in materials science and environmental remediation. This document summarizes key quantitative data, outlines experimental protocols, and provides visualizations of experimental workflows.

Physicochemical and Photophysical Properties

Acid Yellow 49 is an anionic dye with the chemical formula C₁₆H₁₂Cl₂N₅NaO₃S.[2] Its properties make it soluble in water, presenting as a yellow-red solution with strong yellow-green fluorescence.[6] The photophysical characteristics of Acid Yellow 49 are crucial for its application as a fluorescent probe and in spectroscopic studies. However, there is a notable discrepancy in the reported maximum absorption wavelength (λmax), which may be attributable to solvent effects.[7]

| Property | Value | Notes |

| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [2] |

| Molecular Weight | 448.26 g/mol | [2] |

| Appearance | Yellow Powder | [8] |

| Maximum Absorption (λmax) | 400 nm[3][7][9] or 493.5 nm[6][10] | Discrepancy may be due to solvent effects.[7] |

| Fluorescence | Strong yellow-green fluorescence in aqueous solution.[6] | Fluorescence disappears upon acidification and reappears upon neutralization or alkalization.[6] |

Note: Further experimental validation is required to ascertain the precise photophysical parameters such as fluorescence emission maximum, quantum yield, and molar extinction coefficient, as these are not consistently reported in the available literature.

Scientific Applications

The scientific applications of Acid Yellow 49 are primarily centered on its properties as an anionic dye and its fluorescent capabilities. Key areas of research include its use in the fabrication of functional materials and in environmental remediation through electrochemical degradation. While its use in biological studies, such as the investigation of oxidative stress and the effects of various drugs and environmental contaminants on cells, has been mentioned, detailed protocols for these applications are not well-documented in the reviewed literature.[9]

Preparation of Intercalated Layered Double Hydroxide (LDH) Films

Acid Yellow 49 can be intercalated into the interlayer galleries of layered double hydroxides (LDHs) to create colored functional films with enhanced thermal stability and light fastness.[9] This application leverages the anionic nature of the dye, allowing it to be incorporated into the positively charged LDH layers through ion exchange.

A detailed protocol for the preparation of an Acid Yellow 49 (denoted as PPDB) anion intercalated layered double hydroxides (LDH) film via an ion-exchange method has been described.[9]

Materials:

-

ZnAl-NO₃-LDH/alumina/aluminum film (precursor)

-

Acid Yellow 49 (PPDB)

-

Deionized water

-

Sealed beaker

Procedure:

-

Prepare a 0.1 M solution of Acid Yellow 49 in 100 mL of deionized water.

-

Immerse the ZnAl-NO₃-LDH/alumina/aluminum precursor film into the Acid Yellow 49 solution within a sealed beaker.

-

Maintain the sealed beaker at 100 °C for 2.5 hours to facilitate the ion-exchange process.

-

After heating, remove the film from the solution, wash it with deionized water, and allow it to dry.

-

The resulting film is the Acid Yellow 49-intercalated LDH film.

Characterization: The successful intercalation of Acid Yellow 49 anions into the LDH structure can be confirmed by various analytical techniques, including Powder X-ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), and Thermogravimetric–Differential Thermal Analysis (TG–DTA).[9]

Electrochemical Degradation

Acid Yellow 49 is an azo dye that contributes to the organic load and coloration of industrial wastewater. Electrochemical oxidation has been investigated as a method for the degradation and decolorization of this dye in aqueous solutions.[3][7][9] This process typically involves the use of a boron-doped diamond (BDD) anode in a flow electrochemical system.[9]

The electrochemical degradation of Acid Yellow 49 can be performed in a flow electrochemical system with a filter-press reactor.[7]

Materials and Equipment:

-

Flow electrochemical system with a filter-press reactor

-

Working electrode (anode), e.g., Boron-Doped Diamond (BDD)

-

Counter electrode (cathode)

-

DC power supply

-

Acid Yellow 49

-

Supporting electrolyte, e.g., Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

UV-Vis Spectrophotometer

-

COD and TOC analyzers

Procedure:

-

System Preparation: Thoroughly rinse the flow electrochemical system with deionized water.

-

Anodic Pre-conditioning: Perform a 10-minute anodic pre-conditioning of the working electrode using a 0.1 mol L⁻¹ Na₂SO₄ solution at the same current density to be used in the degradation experiment. This step oxidizes any potential organic contaminants on the electrode surface.

-

Electrolysis:

-

Prepare a solution of Acid Yellow 49 in the supporting electrolyte.

-

Introduce the solution into the electrochemical reactor.

-

Apply a constant current density (e.g., 5, 15, or 30 mA cm⁻²).

-

Maintain a constant volumetric flow rate (e.g., 7.0 L min⁻¹) and temperature (e.g., 25 °C).

-

-

Monitoring:

-

At specific time intervals during the electrolysis, collect samples of the solution.

-

Monitor the decolorization of the solution using a UV-Vis spectrophotometer, measuring the absorbance at the λmax of the dye (e.g., 400 nm).[3][7][9]

-

Determine the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of the samples to assess the degree of mineralization.

-

Potential Biological Applications (Further Research Needed)

Conclusion

Acid Yellow 49 is a versatile dye with established applications in materials science and emerging potential in environmental remediation. Its use in the fabrication of functional LDH films and its degradation through electrochemical methods are supported by documented experimental frameworks. While its fluorescent properties suggest promise for biological applications, including cellular imaging and sensing, a significant lack of detailed experimental protocols and comprehensive photophysical data currently limits its widespread adoption in these fields. Further research is necessary to fully characterize its fluorescent properties and to develop and validate standardized protocols for its use in biological research. This will be crucial for unlocking the full potential of Acid Yellow 49 as a tool for researchers, scientists, and drug development professionals.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]

- 6. electrochemsci.org [electrochemsci.org]

- 7. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 9. Fabrication and properties of Acid Yellow 49 dye-intercalated layered double hydroxides film on an alumina-coated aluminum substrate [agris.fao.org]

- 10. pigment-dye.com [pigment-dye.com]

Methodological & Application

Application Notes and Protocols for Protein Staining with C.I. Acid Yellow 49

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, protocol for the use of C.I. Acid Yellow 49 as a protein stain for visualizing proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the absence of established and validated protocols in the scientific literature for this specific application, the methodologies presented herein are based on the known chemical properties of C.I. Acid Yellow 49 as an anionic, fluorescent dye and are adapted from standard protein staining techniques. These notes are intended to serve as a foundational guide for researchers interested in exploring C.I. Acid Yellow 49 as a potential alternative to conventional protein stains. Comparative data with established staining methods are provided for context.

Introduction to C.I. Acid Yellow 49

C.I. Acid Yellow 49 is a brilliant yellow azo dye, also known as Weak Acid Yellow GR.[1][2] Chemically, it is an anionic dye, a property that facilitates its interaction with proteins.[1] Anionic dyes typically bind to proteins through electrostatic interactions with protonated basic amino acid residues (such as lysine, arginine, and histidine) and through hydrophobic interactions.[3][4] Furthermore, C.I. Acid Yellow 49 exhibits fluorescent properties, with a characteristic yellow-green fluorescence that is pH-dependent. This fluorescence disappears under acidic conditions and reappears in neutral or alkaline environments. These characteristics suggest its potential utility as both a colorimetric and a fluorescent protein stain.

Comparative Performance of Protein Stains

The selection of a protein stain is contingent on the specific requirements of the experiment, such as desired sensitivity, linear dynamic range for quantification, and compatibility with downstream applications like mass spectrometry. The following table summarizes the performance of common protein staining methods to provide a benchmark against which the potential of C.I. Acid Yellow 49 can be evaluated.

| Stain | Type | Limit of Detection (LOD) | Linear Dynamic Range | Downstream Compatibility (e.g., Mass Spectrometry) | Imaging Equipment |

| C.I. Acid Yellow 49 | Colorimetric / Fluorescent | To Be Determined (TBD) | TBD | TBD (likely compatible) | White light transilluminator or UV/blue-light transilluminator |

| Coomassie Brilliant Blue R-250 | Colorimetric | ~30-100 ng[4] | ~1-2 orders of magnitude[5] | Yes[6] | White light transilluminator[7] |

| Silver Staining | Colorimetric | ~0.1-5 ng[8][9] | Narrow (~1 order of magnitude)[5][10] | Protocol-dependent (aldehyde-free methods are more compatible)[8][11] | White light transilluminator[8] |

| SYPRO Ruby | Fluorescent | ~0.25-1 ng[12][13] | >3 orders of magnitude[12][13] | Yes[12] | UV or blue-light transilluminator, laser-based scanners[12][13] |

Note: The performance data for C.I. Acid Yellow 49 is designated as "To Be Determined (TBD)" as this application note proposes a novel use for which validated data is not yet available. Its compatibility with mass spectrometry is presumed likely due to the non-covalent binding mechanism typical of anionic dyes.

Proposed Mechanism of Action

The proposed mechanism for C.I. Acid Yellow 49 binding to proteins is based on the established principles of anionic dye-protein interactions. In an acidic environment, the sulfonic acid group on the dye is ionized, carrying a negative charge. Concurrently, the basic amino acid residues (lysine, arginine, and histidine) on the protein are protonated, resulting in positive charges. The electrostatic attraction between the negatively charged dye and the positively charged regions of the protein facilitates the initial binding. Hydrophobic interactions between the aromatic regions of the dye and nonpolar amino acid residues on the protein further stabilize this binding.

Caption: Hypothetical interaction of C.I. Acid Yellow 49 with a protein molecule.

Experimental Workflow

The general workflow for staining a protein gel with C.I. Acid Yellow 49 would follow the standard steps of fixation, staining, and destaining. An optional washing step after electrophoresis is recommended to remove residual SDS that may interfere with staining.

Caption: A generalized workflow for staining proteins in a polyacrylamide gel.

Detailed Experimental Protocols

Disclaimer: The following protocols are hypothetical and intended as a starting point for the development of a validated C.I. Acid Yellow 49 staining method. Optimization of concentrations, incubation times, and solution compositions may be necessary.

Materials

-

C.I. Acid Yellow 49 powder

-

Methanol

-

Glacial Acetic Acid

-

Deionized Water

-

Staining trays

-

Orbital shaker

-

Imaging system (white light transilluminator for colorimetric detection; UV or blue-light transilluminator with appropriate emission filters for fluorescent detection)

Solution Preparation

-

Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Staining Solution (Colorimetric): 0.1% (w/v) C.I. Acid Yellow 49 in 10% (v/v) Acetic Acid. Dissolve the dye in the acetic acid solution and filter if necessary.

-

Staining Solution (Fluorescent): 0.05% (w/v) C.I. Acid Yellow 49 in 7.5% (v/v) Acetic Acid. Prepare fresh and protect from light.

-

Destaining Solution (Colorimetric): 10% (v/v) Acetic Acid in deionized water.

-

Washing Solution (Fluorescent): 7.5% (v/v) Acetic Acid in deionized water.

Protocol 1: Colorimetric Staining

-

Fixation: After electrophoresis, place the gel in a staining tray with a sufficient volume of Fixing Solution to cover the gel. Incubate for 1 hour at room temperature with gentle agitation on an orbital shaker.

-

Staining: Discard the Fixing Solution and add the Colorimetric Staining Solution. Incubate for 1-2 hours at room temperature with gentle agitation.

-

Destaining: Discard the staining solution. Add Destaining Solution and incubate with gentle agitation. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a pale yellow or clear background.

-

Imaging: Image the gel on a white light transilluminator.

-

Storage: The gel can be stored in deionized water at 4°C.

Protocol 2: Fluorescent Staining

-

Fixation: Follow the same fixation step as in the colorimetric protocol.

-

Washing: Discard the Fixing Solution and wash the gel twice with deionized water for 15 minutes each to remove the methanol, which may quench fluorescence.

-

Staining: Add the Fluorescent Staining Solution to the gel in a light-protected container. Incubate for 1.5 to 3 hours at room temperature with gentle agitation.

-

Washing: Discard the staining solution and wash the gel with the Fluorescent Washing Solution for 30 minutes to reduce background fluorescence.

-

Imaging: Image the gel using a UV or blue-light transilluminator with an appropriate emission filter (e.g., a yellow/orange filter). The optimal excitation and emission wavelengths will need to be determined experimentally but are expected to be in the blue-green excitation and yellow-green emission range.

-

Storage: Store the gel in a light-protected container in deionized water at 4°C.

Concluding Remarks

C.I. Acid Yellow 49 presents an intriguing, unexplored candidate for protein staining in gel electrophoresis. Its anionic nature and fluorescent properties suggest the potential for a versatile stain that could be used for both colorimetric and sensitive fluorescent detection. The protocols provided in these application notes are intended to serve as a robust starting point for researchers to investigate and optimize the use of C.I. Acid Yellow 49 in their own laboratories. Further validation is required to determine its performance characteristics, including sensitivity, linearity, and compatibility with downstream protein analysis techniques.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Acid Yellow 49, Acid Yellow GR [xcwydyes.com]

- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coomassie Blue Staining: Definition & Overview [excedr.com]

- 5. danforthcenter.org [danforthcenter.org]

- 6. bioscience.fi [bioscience.fi]

- 7. Coomassi Blue Staining | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]

- 9. bioscience.fi [bioscience.fi]

- 10. Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. btc.nchu.edu.tw [btc.nchu.edu.tw]

- 12. uab.edu [uab.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: The Use of Acid Yellow 49 as a Fluorescent Probe in Cell Imaging

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of available scientific literature, we have concluded that there is currently no established application of Acid Yellow 49 (also known as C.I. 47005) as a fluorescent probe in cell imaging. Our extensive searches for detailed protocols, quantitative data, and experimental workflows for this specific application did not yield any direct evidence of its use in this context.

Acid Yellow 49 is primarily documented as an industrial azo dye used for coloring textiles, leather, and paper.[1][2][3] While some sources mention its use in a general scientific research context to study biochemical and physiological effects such as oxidative stress and the impact of environmental pollutants on cells, they do not provide specific methodologies for its use as a fluorescent imaging agent.[4][5]